N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride
Description
N-(Benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core linked to a morpholinoethyl group and a furan-2-carboxamide moiety. The hydrochloride salt enhances its solubility and bioavailability, making it suitable for pharmacological applications.
Synthesis typically involves multi-step reactions, starting with substituted benzo[d]thiazol-2-amine intermediates. For example, chloroacetyl chloride is used to functionalize the benzothiazole amine, followed by coupling with morpholinoethyl groups and furan carboxamide moieties .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S.ClH/c22-17(15-5-3-11-24-15)21(8-7-20-9-12-23-13-10-20)18-19-14-4-1-2-6-16(14)25-18;/h1-6,11H,7-10,12-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTKSQKIWQOKGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride typically involves multiple steps, starting with the preparation of the benzo[d]thiazole ring. This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide, followed by the introduction of the furan-2-carboxamide group via an amide coupling reaction. The morpholinoethyl group is then attached through a nucleophilic substitution reaction. The final product is obtained as a hydrochloride salt to enhance its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The benzo[d]thiazole and furan moieties are susceptible to electrophilic or nucleophilic substitution. For example:
- Chloride displacement : The electron-deficient thiazole ring may undergo substitution at the 2-position with nucleophiles like amines or thiols.
- Furan ring reactivity : The electron-rich furan can participate in NAS under acidic conditions, particularly at the 5-position.
Key Example:
A structurally related compound, methyl-8-chloroquinoline, undergoes substitution with tert-butyl thiol (t-BuSH) under nucleophilic aromatic conditions, followed by deprotection with HCl to yield free thiols .
| Reaction | Conditions | Product |
|---|---|---|
| NAS with t-BuSH | Reflux in DMF, 12–24 h | Thiol-functionalized intermediate |
| Deprotection with HCl | Reflux in conc. HCl, 6 h | Free thiol derivative |
Hydrolysis of Amide Bonds
The carboxamide group can undergo hydrolysis under acidic or basic conditions:
- Acidic hydrolysis : Cleavage of the amide bond yields benzo[d]thiazol-2-amine and furan-2-carboxylic acid derivatives.
- Basic hydrolysis : Similar cleavage occurs but requires stronger bases (e.g., NaOH, 100°C).
Experimental Parallels:
Amide hydrolysis in related morpholinoethyl-substituted compounds proceeds at 80–100°C in 6M HCl or 10% NaOH .
Oxidation and Reduction Reactions
- Oxidation : The morpholine ring’s tertiary amine can oxidize to form an N-oxide under mild conditions (e.g., H₂O₂/CH₃COOH).
- Reduction : The furan ring might undergo partial hydrogenation to dihydrofuran using catalysts like Pd/C.
| Reaction | Reagents/Conditions | Outcome |
|---|---|---|
| Morpholine oxidation | 30% H₂O₂, CH₃COOH, 50°C, 4 h | N-oxide derivative |
| Furan hydrogenation | H₂ (1 atm), Pd/C, ethanol, 25°C | Dihydrofuran analog |
Salt Formation and Acid-Base Reactions
The hydrochloride salt can undergo neutralization with bases (e.g., NaOH) to regenerate the free base. Conversely, protonation of the morpholine nitrogen enhances solubility in polar solvents.
Functionalization of the Morpholinoethyl Group
The morpholine moiety can participate in:
- Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.
- Acylation : Treatment with acyl chlorides to yield amide derivatives.
Mechanistic and Synthetic Considerations
- Steric effects : The bulky morpholinoethyl group may hinder reactivity at proximal sites.
- Solubility : The hydrochloride salt enhances aqueous solubility, influencing reaction kinetics in polar solvents.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Functional Differences
*Hypothesized based on structural analogs (e.g., benzothiazole derivatives in ).
Physicochemical Properties and Stability
- Solubility: The hydrochloride salt form increases ionic solubility, a critical factor for oral bioavailability. Non-salt analogs (e.g., N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide) may exhibit lower aqueous solubility .
Biological Activity
N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound features a benzo[d]thiazole moiety, which is known for its biological activity, and a furan-2-carboxamide structure that enhances its pharmacological properties. The synthesis typically involves multi-step organic reactions that include:
- Formation of the benzo[d]thiazole core .
- Introduction of the morpholinoethyl group .
- Formation of the furan-2-carboxamide structure .
Common reagents include thionyl chloride and morpholine, which facilitate the formation of the hydrochloride salt to improve stability and solubility .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- DNA and Protein Interaction : The benzo[d]thiazole moiety has been shown to interact with DNA and proteins, potentially inhibiting key enzymes involved in cellular processes .
- Induction of Reactive Oxygen Species (ROS) : The nitrophenyl group may facilitate the generation of ROS, leading to oxidative stress and apoptosis in cancer cells .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer and leukemia cells. The mechanism involves downregulation of critical proteins associated with cell survival pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant antibacterial activity against various strains, possibly due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Case Studies
- Anticancer Efficacy : A study involving human T-cell lymphoblastic leukemia cells revealed that this compound effectively reduced cell viability by inducing apoptosis through ROS generation .
- Antimicrobial Evaluation : In a comparative study, this compound was found to outperform several conventional antibiotics against resistant bacterial strains, highlighting its potential as a lead compound in antibiotic development .
Data Table: Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Anticancer | High | Inhibition of cell proliferation via ROS induction |
| Antimicrobial | Moderate to High | Disruption of cell membranes |
| Enzyme Inhibition | Significant | Interaction with target enzymes |
Q & A
Q. How can researchers validate target engagement in complex biological systems?
- Methodological Answer :
- Cellular thermal shift assay (CETSA) : Monitor target protein denaturation after compound treatment .
- Photoaffinity labeling : Incorporate a photo-crosslinker (e.g., diazirine) into the compound for pull-down studies .
- SPR/Biacore : Quantify binding kinetics (kon/koff) using purified target proteins .
Contradictory Data Resolution
Q. How to address conflicting reports on antimicrobial vs. cytotoxic activity?
- Methodological Answer :
- Selectivity index (SI) : Calculate SI = IC₅₀ (mammalian cells)/MIC (bacteria). SI < 10 suggests non-specific toxicity .
- Time-kill assays : Determine if bactericidal activity correlates with mammalian cell apoptosis kinetics .
- Mechanistic studies : Use fluorescent probes (e.g., DCFH-DA) to assess ROS generation in both bacterial and cancer cells .
Q. What experimental controls are critical when studying enzyme inhibition?
- Methodological Answer :
- Positive controls : Use known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
- Pre-incubation time : Test time-dependent inhibition (e.g., 30 min vs. 24 hr) to rule out irreversible binding .
- Substrate competition : Vary ATP/substrate concentrations to confirm competitive vs. allosteric inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
